molecular formula C19H15ClN2O4 B2684226 7-chloro-2-(2,3-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 899213-11-7

7-chloro-2-(2,3-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B2684226
CAS No.: 899213-11-7
M. Wt: 370.79
InChI Key: FMOCEVSWEROMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-2-(2,3-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chlorine and methoxy groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(2,3-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with 7-chloro-4-hydroxyquinoline in the presence of a base, followed by cyclization and further functionalization to introduce the pyrimidine ring. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(2,3-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-2-(2,3-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-2-(2,3-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one: shares structural similarities with other chromeno-pyrimidine derivatives, such as:

Uniqueness

The unique combination of chlorine and methoxy groups in this compound contributes to its distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-chloro-2-(2,3-dimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-24-15-5-3-4-12(16(15)25-2)17-21-18(23)13-9-10-8-11(20)6-7-14(10)26-19(13)22-17/h3-8H,9H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOCEVSWEROMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.